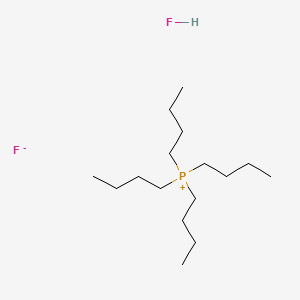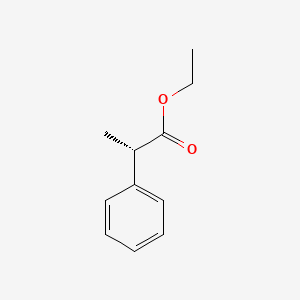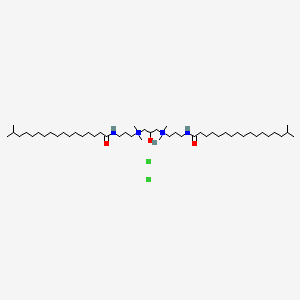
Zearalenone 4-Sulfate Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zearalenone 4-Sulfate Ammonium Salt is a compound with the molecular formula C18H25NO8S . It is also known by its CAS Number 1439328-85-4 . It is a derivative of Zearalenone, a mycotoxin produced by fungi of the genus Fusarium .
Molecular Structure Analysis
The molecular weight of Zearalenone 4-Sulfate Ammonium Salt is 415.5 g/mol . The IUPAC name is azanium; [(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Zearalenone 4-Sulfate Ammonium Salt has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8. It has a rotatable bond count of 1. Its topological polar surface area is 139 Ų .Applications De Recherche Scientifique
Biomedical Research: Albumin Binding Studies
Zearalenone 4-Sulfate Ammonium Salt is utilized in biomedical research to study its interactions with serum albumin . This is crucial for understanding the toxicokinetics of mycotoxins, as albumin binding affects their distribution and elimination in the body. The compound forms stable complexes with albumins, which may explain species differences in zearalenone toxicity.
Biotechnology: Microbial Detoxification
In biotechnology, this compound is significant for developing microbial detoxification strategies . Microorganisms can convert zearalenone into less toxic metabolites, including sulfates like Zearalenone 4-Sulfate. Understanding these pathways is essential for bioremediation efforts and improving food safety.
Medicine: Toxicity and Cancer Research
The medical field uses Zearalenone 4-Sulfate Ammonium Salt to investigate its role in toxicity and potential links to cancers . As a xenoestrogenic mycotoxin, zearalenone’s interactions with estrogen receptors and its metabolites’ binding to albumins are areas of active research, particularly concerning breast and esophageal cancers.
Agriculture: Mycotoxin Monitoring
Agricultural research employs this compound to monitor and understand the fate of zearalenone and its derivatives in crops . It helps in assessing the risk of mycotoxin contamination in cereals, which is vital for ensuring food safety and compliance with regulatory standards.
Food Industry: Processing and Safety
In the food industry, Zearalenone 4-Sulfate Ammonium Salt is used to study the processing fate of mycotoxins in cereal-based products . This research is key to developing methods that minimize mycotoxin levels in food and understanding how processing affects their presence.
Environmental Science: Ecosystem Impact
This compound aids in environmental science by helping to assess the impact of mycotoxins like zearalenone on ecosystems . Research into the biotransformation and degradation of zearalenone by various organisms informs strategies to mitigate environmental contamination.
Analytical Chemistry: Method Development
Analytical chemists use Zearalenone 4-Sulfate Ammonium Salt to develop and refine detection methods for mycotoxins . Techniques such as liquid chromatography-mass spectrometry rely on standards like this compound to ensure accuracy and reliability in mycotoxin quantification.
Pharmacology: Drug Interaction Studies
In pharmacology, the compound’s stable interaction with albumins makes it a valuable tool for studying drug-mycotoxin interactions . These studies can inform the development of therapeutic interventions and safety evaluations for medications.
Mécanisme D'action
Target of Action
Zearalenone 4-Sulfate Ammonium Salt is a derivative of Zearalenone, a mycotoxin produced by some species of Fusarium . The primary targets of Zearalenone and its derivatives are estrogen receptors . These receptors play a crucial role in the reproductive system and other physiological processes.
Mode of Action
Despite its nonsteroidal structure, Zearalenone and its derivatives can bind to estrogen receptors This binding mimics the action of estrogen, leading to a variety of physiological changes
Biochemical Pathways
Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .
Pharmacokinetics
Studies on related compounds suggest that they form stable complexes with albumins, affecting their toxicokinetics . Albumin binding may be partly responsible for the high variations in the toxicokinetics of Zearalenone and its derivatives .
Result of Action
The binding of Zearalenone and its derivatives to estrogen receptors can lead to reproductive disorders, genotoxicity, hepatotoxicity, teratogenicity, and immunotoxicity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zearalenone 4-Sulfate Ammonium Salt. For instance, Zearalenone is heat stable and can withstand storage, milling, cooking, and other processing steps
Safety and Hazards
Orientations Futures
Given the potential health risks associated with Zearalenone 4-Sulfate Ammonium Salt, future research could focus on developing methods of decontamination and impeding the production of Zearalenone . Additionally, further studies could explore the interspecies differences regarding the toxicity of Zearalenone .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zearalenone 4-Sulfate Ammonium Salt can be achieved through a two-step process. The first step involves the synthesis of Zearalenone 4-Sulfate, followed by the conversion of the sulfate to the ammonium salt.", "Starting Materials": [ "Zearalenone", "Sulfuric acid", "Ammonia", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of Zearalenone 4-Sulfate", "1. Dissolve Zearalenone in methanol.", "2. Add sulfuric acid dropwise to the solution while stirring.", "3. Continue stirring for 24 hours at room temperature.", "4. Pour the reaction mixture into diethyl ether to precipitate the product.", "5. Collect the precipitate by filtration and wash with diethyl ether.", "6. Dry the product under vacuum.", "Step 2: Conversion of Zearalenone 4-Sulfate to Zearalenone 4-Sulfate Ammonium Salt", "1. Dissolve Zearalenone 4-Sulfate in water.", "2. Add sodium bicarbonate to adjust the pH to 7-8.", "3. Add ammonium hydroxide until the pH reaches 9-10.", "4. Continue stirring for 1 hour at room temperature.", "5. Filter the solution to remove any insoluble impurities.", "6. Add sodium sulfate to the filtrate to remove any remaining water.", "7. Collect the product by filtration and wash with diethyl ether.", "8. Dry the product under vacuum." ] } | |
Numéro CAS |
1439328-85-4 |
Nom du produit |
Zearalenone 4-Sulfate Ammonium Salt |
Formule moléculaire |
C₁₈H₂₅NO₈S |
Poids moléculaire |
415.46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



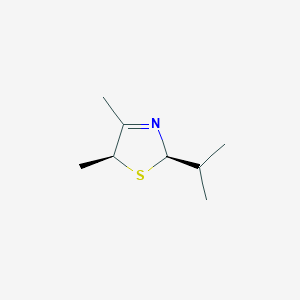
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
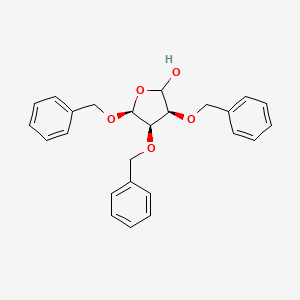
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)
